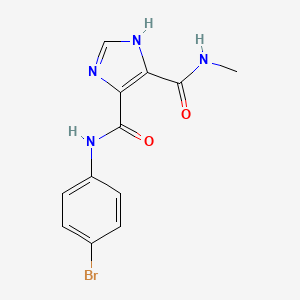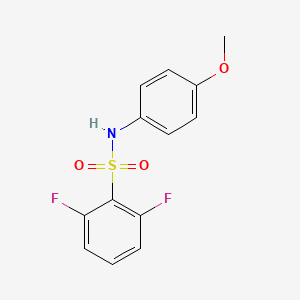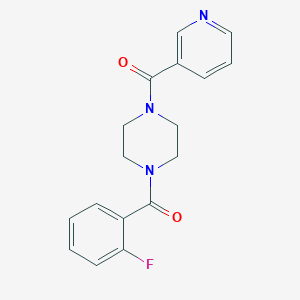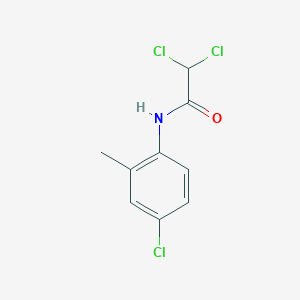
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as BMD-152 or BRD-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the imidazole family of drugs and has been shown to have promising effects in the treatment of various diseases.
Wirkmechanismus
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide exerts its effects by inhibiting the activity of a specific enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is involved in the synthesis of guanine nucleotides, which are essential for DNA replication and cell division. By inhibiting IMPDH, N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects in various cell types. Studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in lab experiments is its specificity and potency. N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to selectively target IMPDH and has a high affinity for the enzyme. However, one of the limitations of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of IMPDH. Another area of interest is the investigation of the potential therapeutic applications of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in other diseases such as viral infections and autoimmune disorders. Additionally, the development of novel drug delivery systems for N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide could enhance its efficacy and reduce its toxicity in vivo.
Synthesemethoden
The synthesis of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 4-bromobenzylamine with N-methylimidazole-4,5-dicarboxylic acid anhydride in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
Eigenschaften
IUPAC Name |
4-N-(4-bromophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUQIWNWCARIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)


![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)

